molecular formula C14H20N2O4S B2966438 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172772-69-8

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2966438
CAS No.: 1172772-69-8
M. Wt: 312.38
InChI Key: AAIIKFGBCDYTJD-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction is carried out in the presence of concentrated sulfuric acid at elevated temperatures, resulting in moderate to good yields of the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of metal-catalyzed cascade cyclization has also been explored for the efficient synthesis of related spirocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4

Mechanism of Action

The mechanism by which 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects is primarily through its interaction with cellular targets. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The sulfonyl group plays a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is unique due to the presence of both a methoxyphenyl and a sulfonyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)16-10-11-20-14(16)6-8-15-9-7-14/h2-5,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIIKFGBCDYTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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